2-Ethyl-4-pyrimidinecarbaldehyde
Overview
Description
2-Ethyl-4-pyrimidinecarbaldehyde, also known as EPCA, is a chemical compound that has gained much significance in the field of chemistry due to its unique properties and potential applications in various fields such as catalysis, organic synthesis, and material science. It has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8N2O . The InChI key for this compound is AEHRKLWPICLPHR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 136.15 . The storage temperature is recommended to be at -20°C .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of new compounds using pyrimidinecarbaldehyde derivatives. For instance, Bakulina et al. (2014) demonstrated the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through reactions involving 4,6-dichloropyrimidine-5-carbaldehyde and other compounds (Bakulina et al., 2014).
Anti-bacterial Applications
Deshmukh et al. (2009) developed an efficient approach to synthesize 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating their significant anti-bacterial activity against various bacteria (Deshmukh et al., 2009).
Antibacterial and Antioxidant Activities
In 2016, Bhoi et al. conducted a study emphasizing the microwave-assisted synthesis of novel benzothiazole and pyrimidine derivatives, highlighting their antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).
Synthesis of Pyrimidine Derivatives
Trivedi et al. (2008) explored the synthesis of new pyrimidine derivatives via a novel chalcone series and evaluated their antimycobacterial activities against Mycobacterium tuberculosis (Trivedi et al., 2008).
Synthesis of Pyrido and Pyrimido Derivatives
A study by Perandones & Soto (1998) focused on the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives from aminopyrimidinecarbaldehydes, showing the potential for various applications in chemical synthesis (Perandones & Soto, 1998).
Microwave Assisted Synthesis for Biological Activity
Youssef & Amin (2012) utilized Biginelli reaction for the production of thiazolopyrimidine derivatives, which displayed moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
Synthesis of Dihydropyrimidines for Diabetes Treatment
Yar et al. (2014) established a method for synthesizing dihydropyrimidines, which showed inhibitory activity against α-glucosidase, indicating potential for treating type 2 diabetes (Yar et al., 2014).
Antimicrobial Agent Synthesis
Abu-Melha (2014) synthesized novel pyrimido[4,5-d]pyrimidine derivatives, testing and evaluating them as antimicrobial agents (Abu-Melha, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-ethylpyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHRKLWPICLPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652876 | |
Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-36-9 | |
Record name | 2-Ethylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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